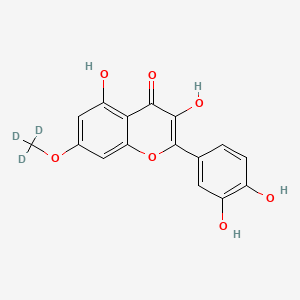

Rhamnetin-d3

Description

Overview of Flavonoid Classes and Their Biological Relevance in Research Contexts

Based on the chemical structure and modifications to the heterocyclic C-ring, flavonoids are categorized into several major subgroups, including flavones, flavonols, flavanones, flavanols, isoflavones, and anthocyanins. wikipedia.orgfrontiersin.orgnih.gov These compounds are integral to plant physiology, contributing to pigmentation that attracts pollinators, providing protection against UV radiation and pathogens, and playing roles in symbiotic nitrogen fixation. frontiersin.org In the realm of scientific research, flavonoids have garnered significant attention for their potential biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net Their capacity to interact with various enzymes and signaling pathways makes them valuable tools for investigating cellular processes. frontiersin.org

Rhamnetin (B192265) as a Key Flavonol: Structural Basis and Foundational Mechanistic Research

Rhamnetin, an O-methylated flavonol, is a derivative of quercetin (B1663063) and is naturally found in various plants such as cloves and coriander. cymitquimica.comncats.io Its chemical structure is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one. caymanchem.com Foundational research has highlighted rhamnetin's significant biological activities, particularly its antioxidant and anti-inflammatory properties. ncats.ionih.gov Studies have shown that rhamnetin can suppress the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). nih.govacs.orgnih.gov Mechanistic investigations have revealed that its anti-inflammatory effects are mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. acs.orgresearchgate.net The presence of a methoxy (B1213986) group at the 7-position is thought to provide greater metabolic stability compared to its non-methylated counterpart, quercetin. nih.gov

Rationale for Deuterium (B1214612) Labeling (e.g., d3) in Advanced Mechanistic and Metabolic Investigations

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in chemical biology and medicinal chemistry. clearsynth.com The "d3" in Rhamnetin-d3 signifies the replacement of three hydrogen atoms with deuterium, typically within the methoxy group. This seemingly subtle modification can have profound effects on a molecule's properties.

The primary rationale for deuterium labeling lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage in enzymatic reactions. tandfonline.comisowater.com This increased metabolic stability can slow down the rate at which a compound is metabolized in the body. isowater.comacs.org Consequently, deuterated compounds can exhibit improved pharmacokinetic profiles, such as a longer half-life. tandfonline.comnih.gov

In advanced mechanistic and metabolic studies, deuterated analogues like this compound serve several critical purposes:

Internal Standards: Due to their mass difference, deuterated compounds are ideal internal standards for quantitative mass spectrometry, allowing for precise measurement of their non-deuterated counterparts in biological samples. acs.orgnih.gov

Metabolic Pathway Elucidation: By tracing the fate of the deuterium-labeled compound, researchers can gain valuable insights into metabolic pathways, identifying metabolites and understanding how the parent compound is processed in vivo. clearsynth.com

Improving Drug Properties: Strategic deuteration can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more effective and safer therapeutic agents. acs.org

Current Gaps and Research Objectives in this compound Studies

While the foundational research on rhamnetin has established its biological potential, the exploration of its deuterated analogue, this compound, is still in its nascent stages. A significant gap exists in the comprehensive understanding of how d3-labeling specifically impacts the pharmacokinetics and pharmacodynamics of rhamnetin.

Current and future research objectives for this compound studies include:

Comparative Pharmacokinetic Analysis: Directly comparing the metabolic fate and stability of this compound versus rhamnetin in vitro and in vivo to quantify the kinetic isotope effect.

Mechanistic Insights: Utilizing this compound as a tool to further probe the specific enzymes and pathways involved in rhamnetin's metabolism and to understand how its anti-inflammatory and other biological activities are modulated by deuteration.

Development of Advanced Analytical Methods: Refining and applying sophisticated analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to precisely track and quantify this compound and its metabolites in complex biological systems. datahorizzonresearch.com

Exploring Therapeutic Potential: Investigating whether the potentially enhanced metabolic stability of this compound translates to improved efficacy in preclinical models of inflammatory diseases or other conditions where rhamnetin has shown promise.

Data Tables

Table 1: Chemical Properties of Rhamnetin and this compound

| Property | Rhamnetin | This compound | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(trideuteriomethoxy)chromen-4-one | caymanchem.com |

| Molecular Formula | C₁₆H₁₂O₇ | C₁₆H₉D₃O₇ | caymanchem.com |

| Molecular Weight | 316.26 g/mol | 319.28 g/mol | caymanchem.com |

| InChI Key | JGUZGNYPMHHYRK-UHFFFAOYSA-N | JGUZGNYPMHHYRK-FIBGUPNXSA-N | caymanchem.com |

Table 2: Investigated Biological Activities of Rhamnetin

| Biological Activity | Key Findings | Model System | Source |

| Anti-inflammatory | Suppressed production of TNF-α, IL-6, and NO. | Lipopolysaccharide (LPS)-stimulated macrophages; Rat brain astrocytes. | nih.govacs.orgmdpi.com |

| Antioxidant | Reduced reactive oxygen species (ROS) production. | H9c2 cardiomyocytes; CRAB-stimulated murine macrophages. | caymanchem.commdpi.com |

| Anticancer | Arrested cell cycle progression in human ovarian cancer cells. | Human ovarian cancer SKOV3 cells. | |

| Neuroprotective | Reduced NMDA-induced toxicity during ethanol (B145695) withdrawal. | Rat organotypic hippocampal slice cultures. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O7 |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(trideuteriomethoxy)chromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3/i1D3 |

InChI Key |

JGUZGNYPMHHYRK-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Site Specific Deuterium Incorporation in Rhamnetin D3

Strategies for Regioselective Deuteration of Flavonoid Scaffolds

The selective introduction of deuterium (B1214612) onto a complex flavonoid scaffold like that of quercetin (B1663063), the precursor to Rhamnetin (B192265), is a significant chemical challenge. Several strategies have been developed to achieve regioselective deuteration, primarily focusing on hydrogen-deuterium (H/D) exchange reactions and catalyst-mediated deuteration.

One fundamental approach involves the direct H/D exchange on activated aromatic positions. For many flavonoids, including quercetin, the aromatic protons at positions C(6) and C(8) of the A-ring are susceptible to slow exchange when dissolved in deuterated protic solvents like deuterium oxide (D₂O). nih.gov This process can be accelerated under acidic conditions. nih.gov The mechanism is believed to proceed via an electrophilic aromatic substitution, where the electron-rich nature of the phloroglucinol-type A-ring facilitates the attack by a deuterium ion. nih.gov Kinetic studies on flavanols like catechin (B1668976) and epicatechin have shown that this exchange occurs over a timescale of days, allowing for controlled incorporation if monitored carefully. nih.gov

More advanced and efficient methods utilize catalysts to direct the deuteration. A notable development is the use of an atomically dispersed Fe–P pair-site catalyst, which demonstrates high efficiency and regioselectivity for the deuteration of arenes and phenols using D₂O as the deuterium source. acs.orgcardiff.ac.uk This system can achieve high levels of deuterium incorporation (up to 99%) at specific sites, such as the ortho-position of phenol (B47542) derivatives, under relatively mild conditions. acs.orgcardiff.ac.uk Such catalysts offer a promising route for selectively deuterating the hydroxyl-bearing rings of a flavonoid precursor.

For deuteration at other sites, such as the double bond in the C-ring of flavonoid precursors like chalcones, catalytic hydrogenation with deuterium gas (D₂) is employed. nih.gov Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or palladium on barium sulfate (B86663) can mediate the syn-addition of two deuterium atoms across the α,β-unsaturated ketone system of a chalcone (B49325). nih.gov This strategy allows for deuterium incorporation before the cyclization to form the final flavonoid structure. The use of continuous-flow reactors for such gas-liquid reactions can enhance safety, reproducibility, and control over the deuteration process. nih.gov

Multi-Step Chemical Synthesis of Rhamnetin-d3: Detailed Reaction Pathways and Optimization for Isotopic Enrichment

The most direct synthesis of this compound involves the regioselective methylation of its precursor, quercetin, using a deuterated methyl source. Given that Rhamnetin is 7-O-methylquercetin, the synthesis must selectively target the hydroxyl group at the C-7 position while leaving the other four hydroxyl groups (at C-3, C-5, C-3', and C-4') untouched. This is typically achieved through a protection-methylation-deprotection sequence.

An effective synthesis begins with the regioselective acylation or benzylation of quercetin to protect the more reactive hydroxyl groups. A high-yield synthesis of Rhamnetin has been reported that can be adapted for its deuterated analogue. mdpi.com The process involves the following key steps:

Selective Protection of Quercetin: Quercetin is treated with a protecting group reagent, such as benzyl (B1604629) bromide or an acyl chloride, under controlled conditions. The hydroxyl groups at positions 3, 3', and 4' are generally more reactive and can be selectively protected, often along with the C-5 hydroxyl, leaving the C-7 hydroxyl group free. For instance, reaction with excess benzyl bromide can yield 3,5,3',4'-tetra-O-benzylquercetin. mdpi.com

Deuteromethylation: The protected quercetin, with its free C-7 hydroxyl, is then reacted with a deuterated methylating agent. For this compound, trideuteriomethyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) is used in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. This step introduces the d3-methyl group specifically at the C-7 position.

Deprotection: The protecting groups are subsequently removed to yield the final this compound product. For example, benzyl groups can be cleaved via catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.

Optimization for isotopic enrichment requires the use of a high-purity deuterated methylating agent (CD₃I >99.5% D). To maximize yield and purity, modern techniques like multi-step continuous-flow synthesis can be implemented. syrris.jprsc.org This approach uses packed columns with immobilized reagents and catalysts, allowing for sequential reactions in a single, automated process, which can improve efficiency and reproducibility over traditional batch methods. syrris.jp

Table 1: Reaction Pathway for this compound Synthesis

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Protection | Quercetin + Benzyl bromide (excess), K₂CO₃, Acetone, Reflux | 3,5,3',4'-Tetra-O-benzylquercetin | Selectively protect hydroxyl groups, leaving the 7-OH free. mdpi.com |

| 2 | Deuteromethylation | Protected Quercetin + Trideuteriomethyl iodide (CD₃I), K₂CO₃, DMF | 7-O-(Trideuteriomethyl)-3,5,3',4'-tetra-O-benzylquercetin | Introduce the d3-methyl group at the C-7 position. |

Assessment of Isotopic Purity and Deuterium Distribution in Synthesized this compound

After synthesis, it is crucial to verify the isotopic purity and the precise location of the deuterium atoms. This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is the primary tool for determining isotopic enrichment. rsc.org When analyzing this compound, the mass spectrum will show a molecular ion peak that is three mass units higher than that of unlabeled Rhamnetin. By examining the isotopic cluster of the molecular ion and integrating the peak areas for the unlabeled (M), M+1, M+2, and M+3 ions, the percentage of isotopic purity can be accurately calculated. rsc.org This confirms that three deuterium atoms have been incorporated. It is important to use solvents like H₂O instead of D₂O in the mobile phase for LC-MS to avoid the artificial increase in molecular weight from the exchange of labile hydroxyl protons with deuterium from the solvent. rushim.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and to pinpoint the exact location of the deuterium atoms. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the singlet corresponding to the 7-O-methyl protons (typically around 3.8-4.0 ppm) will be absent or significantly reduced in intensity. The disappearance of this signal is direct evidence that deuteration occurred at the intended methyl group. The rest of the spectrum should match that of unlabeled Rhamnetin, confirming the core flavonoid structure remains intact.

¹³C NMR (Carbon NMR): The carbon atom of the CD₃ group will exhibit a characteristic multiplet signal due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different from that of a CH₃ group.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be recorded to show a signal at the chemical shift corresponding to the deuterated methyl group, providing unambiguous proof of deuterium incorporation at that site.

Table 2: Analytical Methods for Characterizing this compound

| Analytical Technique | Information Provided | Key Observation for this compound |

|---|---|---|

| LC-ESI-HR-MS | Confirms molecular weight and calculates isotopic enrichment. rsc.org | Molecular ion peak at [M+3] relative to unlabeled Rhamnetin. Integration of isotopic peaks determines % purity. |

| ¹H NMR | Confirms structural integrity and location of deuterium by observing the absence of proton signals. rsc.org | Disappearance of the singlet for the 7-O-CH₃ protons. |

| ¹³C NMR | Confirms structural integrity and shows the effect of deuteration on the carbon signal. | Appearance of a multiplet for the C-D₃ carbon, slightly shifted from the normal CH₃ signal. |

| ²H NMR | Directly detects the presence and chemical environment of deuterium atoms. | A signal appears at the chemical shift corresponding to the 7-O-CD₃ group. |

Chemoenzymatic and Biosynthetic Approaches for Deuterium Labeling of Flavonoids (if applicable)

While chemical synthesis is a robust method, chemoenzymatic and biosynthetic approaches offer alternative, often "greener," routes for producing deuterated flavonoids. These methods leverage the high specificity of enzymes to achieve regioselective modifications.

Biosynthetic Approaches: This strategy uses engineered microorganisms to produce deuterated compounds. For example, recombinant Escherichia coli strains have been successfully used to produce deuterated anthocyanins, a class of flavonoids. sci-hub.seresearchgate.net In this method, the E. coli is cultured in a medium containing deuterated water (D₂O) and a deuterated carbon source like deuterated glycerol. researchgate.net The microorganism's metabolic machinery incorporates deuterium into its building blocks, including the UDP-glucose cofactor. When a flavonoid precursor (aglycone) is fed to the culture, the engineered enzymes, such as glycosyltransferases, attach the deuterated sugar moiety to the flavonoid scaffold. sci-hub.se A similar approach could be envisioned for this compound, where an E. coli strain expressing a specific O-methyltransferase (OMT) could be grown in deuterated media to produce a deuterated S-adenosyl methionine (SAM) cofactor, which would then be used to transfer a CD₃ group to quercetin.

Chemoenzymatic Approaches: This hybrid method combines chemical synthesis with enzymatic transformations. An enzyme, either isolated or in a whole-cell system, is used to perform a specific, often difficult, chemical step. For the synthesis of this compound, a purified O-methyltransferase with high regioselectivity for the 7-OH position of quercetin could be used. The reaction would be supplied with a chemically synthesized deuterated cofactor, such as d3-SAM. A significant challenge in enzymatic synthesis is the high cost of cofactors like UDP-glucose or SAM. acs.org This can be overcome by implementing cofactor regeneration systems, where a second enzyme is used to recycle the spent cofactor in situ, making the process more economically viable. acs.org Chemoenzymatic synthesis is also a powerful tool for creating isotopically labeled probes to investigate complex biosynthetic pathways and enzyme mechanisms. nih.gov

Sophisticated Analytical Methodologies for the Characterization and Quantification of Rhamnetin D3 in Complex Biological Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Rhamnetin-d3 and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of this compound and its metabolites in biological matrices. researchgate.netnih.gov The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net

Sample preparation typically begins with protein precipitation to release analytes from binding proteins, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compounds of interest and remove interfering substances from the complex matrix. nih.govnih.govscience.gov The selection of appropriate solvents and sorbents is critical to ensure high recovery of this compound.

Chromatographic separation is most commonly achieved using reversed-phase ultra-high-performance liquid chromatography (UHPLC). nih.gov Columns with C18 stationary phases are frequently employed to separate the moderately polar flavonoid from endogenous matrix components. nih.govresearchgate.net A gradient elution using a binary mobile phase system, such as water and acetonitrile (B52724) or methanol, with an acid modifier like formic acid, is standard practice. researchgate.netnih.gov This approach ensures sharp peak shapes and efficient separation.

For detection, tandem mass spectrometry, often with a triple quadrupole mass spectrometer, is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.netprotocols.ionist.gov This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both this compound and its unlabeled counterpart. protocols.io The optimization of MRM transitions, along with ion source parameters, is a critical step in method development. frontiersin.org Method validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the quantitative data. researchgate.netnist.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatography | UHPLC, Reversed-Phase | nih.gov |

| Column | C18 (e.g., 2.1 x 100 mm, <2 µm) | nih.govresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.net |

| Elution | Gradient | researchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | science.govmdpi.com |

| MS Detection | Multiple Reaction Monitoring (MRM) | protocols.io |

| Precursor Ion [M+H]⁺ (Rhamnetin) | m/z 317 | |

| Precursor Ion [M+D₃+H]⁺ (this compound) | m/z 320 |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Location Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for confirming the precise location of the deuterium atoms. mdpi.comnih.gov While mass spectrometry provides mass information, NMR provides detailed structural information through the analysis of nuclear spin interactions in a magnetic field. d-nb.info

One-dimensional (1D) ¹H-NMR is used to verify the incorporation of deuterium. The substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H-NMR spectrum. nih.gov For this compound, where deuterium is typically introduced at the methoxy (B1213986) group or on the aromatic rings, the loss of specific proton signals confirms successful deuteration. nih.gov

Two-dimensional (2D) NMR techniques are employed for a more detailed structural assignment and to pinpoint the location of the deuterium labels. scielo.br

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, confirming which protons are absent.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. scielo.br It is particularly useful for confirming the position of deuterium by observing the disappearance of expected correlations from the now-absent proton to neighboring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This provides information about the spatial proximity of atoms, further aiding in the complete structural assignment.

Studies on flavonoids like quercetin (B1663063) have shown that H/D exchange can occur on the aromatic A-ring at positions C(6) and C(8) in deuterated solvents, a phenomenon that can be monitored by ¹H-NMR over time. nih.gov This highlights the power of NMR in studying isotopic labeling dynamics. nih.gov

| NMR Technique | Purpose | Reference |

|---|---|---|

| ¹H-NMR | Confirms deuteration via loss of specific proton signals. | nih.gov |

| ¹³C-NMR | Provides the carbon skeleton framework. | scielo.br |

| HSQC | Correlates directly bonded protons and carbons to confirm signal loss. | d-nb.info |

| HMBC | Identifies 2-3 bond C-H correlations to pinpoint deuterium location. | d-nb.infoscielo.br |

| ²H-NMR | Directly detects the deuterium signal to confirm its chemical environment. |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of this compound

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference measurement procedure for achieving the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.net The technique relies on the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). nih.govscioninstruments.com this compound is an ideal SIL-IS for the quantification of endogenous or administered rhamnetin (B192265). wuxiapptec.com

The core principle of IDMS is that the SIL-IS is chemically and physically almost identical to the unlabeled analyte. wuxiapptec.com When a known amount of this compound is added to a sample at the earliest stage of preparation, it behaves identically to the native rhamnetin throughout the entire analytical process, including extraction, derivatization, and ionization. scioninstruments.comrsc.org Therefore, it effectively compensates for variations in sample recovery and matrix-induced ionization suppression or enhancement in the mass spectrometer. wuxiapptec.comrsc.org

Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS. nih.gov A calibration curve is constructed by plotting the response ratios of standards with known analyte/IS concentration ratios against their corresponding concentration ratios. ulpgc.esrsc.org Because the quantification is based on this ratio, IDMS is largely immune to the experimental variations that can plague other quantification strategies, leading to highly reliable and reproducible results. nih.govnih.gov

| Principle | Description | Reference |

|---|---|---|

| Internal Standard | A stable isotope-labeled analogue (e.g., this compound) of the analyte is used. | scioninstruments.comwuxiapptec.com |

| Equilibration | A known amount of the internal standard is added to the sample, allowing it to equilibrate with the native analyte. | researchgate.net |

| Co-elution | The analyte and internal standard exhibit nearly identical chromatographic behavior. | nih.govuniovi.es |

| Ratio Measurement | Quantification is based on the measured ratio of the mass spectrometric signal of the analyte to that of the internal standard. | nih.gov |

| Accuracy & Precision | Corrects for variations in sample preparation and matrix effects, providing high accuracy and precision. | nih.govrsc.orgnih.gov |

Advanced Spectrometric Techniques for High-Resolution Analysis of Deuterated Flavonoids

Beyond standard triple quadrupole MS, advanced spectrometric techniques provide deeper insights into the characterization of deuterated flavonoids like this compound. High-resolution mass spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (ToF) or Orbitrap, is particularly powerful. mdpi.commdpi.com

HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of an ion. mdpi.comnih.gov This capability is crucial for confirming the identity of this compound and its metabolites in a complex biological matrix without relying solely on retention time.

A significant challenge in analyzing deuterated compounds is the potential for spectral interference from the natural abundance of ¹³C isotopes. thermofisher.com For example, the M+2 peak of an unlabeled compound can interfere with the signal of a d2-labeled analogue. Ultra-high-resolution mass spectrometers, such as the Orbitrap Fusion Lumos, can achieve resolutions high enough (>240,000 FWHM) to baseline separate the signals from deuterated isotopes and ¹³C isotopes, enabling unambiguous quantification of deuterium incorporation. thermofisher.com

Another advanced technique is Ion Mobility-Mass Spectrometry (IM-MS). mdpi.com Ion mobility adds an orthogonal dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled cell. mdpi.combioanalysis-zone.com This can separate this compound from isobaric interferences—compounds with the same nominal mass—that are not separated by chromatography, thereby increasing analytical specificity and peak capacity. mdpi.com

| Technique | Primary Advantage for this compound Analysis | Reference |

|---|---|---|

| High-Resolution MS (HRMS) | Provides accurate mass for elemental composition determination and confident compound identification. | mdpi.comnih.gov |

| Ultra-High-Resolution MS | Resolves deuterated isotopologues from natural ¹³C isotopes, enabling precise isotopic purity analysis. | thermofisher.com |

| Ion Mobility-MS (IM-MS) | Provides an orthogonal separation based on ion shape, resolving isobaric interferences and isomers. | mdpi.combioanalysis-zone.com |

| Tandem HRMS (MS/MS) | Combines high-resolution precursor selection with high-resolution fragment analysis for structural confirmation. | nih.govbiorxiv.org |

Chromatographic Separation Techniques Optimized for Deuterated Analogues in Biological Samples

The chromatographic separation step is critical for isolating this compound from the vast number of other components present in biological samples, which is essential for minimizing matrix effects and ensuring accurate quantification. bioanalysis-zone.com Ultra-high-performance liquid chromatography (UHPLC) is the preferred technique, as its use of columns with sub-2 µm particles provides significantly higher resolution and throughput compared to conventional HPLC. nih.gov

A key consideration when using deuterated internal standards is the potential for a chromatographic isotope effect. acs.org The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in retention time between the labeled (this compound) and unlabeled (rhamnetin) compounds. wuxiapptec.comacs.org This partial separation can compromise the accuracy of IDMS if the two compounds experience different levels of matrix effects at their slightly different elution times. acs.org

Therefore, method development must carefully evaluate and minimize this effect. This can be achieved by:

Optimizing the mobile phase composition and gradient slope: Slower, shallower gradients can help ensure the analyte and IS co-elute as closely as possible. acs.org

Selecting appropriate column chemistry: Different stationary phases can exhibit varying degrees of the isotope effect.

Using ¹³C or ¹⁵N-labeled standards: These heavier isotopes are less prone to causing chromatographic shifts compared to deuterium, although they are often more expensive to synthesize. wuxiapptec.com

Two-dimensional liquid chromatography (2D-LC) is an advanced separation strategy that can be employed for exceptionally complex samples. uniovi.es In a multiple heart-cutting (MHC) 2D-LC setup, the peak corresponding to rhamnetin and this compound from the first dimension column is selectively transferred to a second, orthogonal column for further separation, drastically reducing matrix interference. uniovi.es

In Vitro Mechanistic Investigations of Rhamnetin D3 at the Cellular and Subcellular Level

Elucidation of Molecular Targets and Ligand-Receptor Interactions of Rhamnetin-d3

While specific ligand-receptor interaction studies for this compound are not available, research on rhamnetin (B192265) provides insights into its molecular targets. The O-methylation at position 7 of the A ring in rhamnetin, as opposed to the 3' position in its isomer isorhamnetin, can lead to differences in receptor interactions. nih.gov This structural feature is critical in defining its biological activity.

Studies have suggested that flavonoids like rhamnetin can interact with various molecular targets, including enzymes and signaling proteins. For instance, rhamnetin has been shown to inhibit enzymes like tyrosinase. Molecular docking studies on similar flavonoids suggest interactions with G-protein coupled receptors (GPCRs), where a common interaction pattern involves a charge-reinforced hydrogen bond between the ligand and an aspartate residue. mdpi.com The specific interactions of rhamnetin with its molecular targets are an area of ongoing research.

Modulation of Cellular Signaling Pathways and Enzyme Kinetics by this compound in Cell Culture Models

Investigations into rhamnetin have revealed its ability to modulate several key cellular signaling pathways in various cell culture models. A significant body of research points to its anti-inflammatory effects through the inhibition of pathways involving nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs).

In rat brain astrocytes (RBA-1 cells), rhamnetin has been shown to attenuate bradykinin-induced matrix metalloproteinase-9 (MMP-9) expression by inhibiting the PKCδ/NOX/ROS/ERK1/2-dependent NF-κB signaling pathway. mdpi.com Furthermore, in human lung fibroblasts, rhamnetin was found to inhibit p38 and ERK activation. nih.govmdpi.com In a study on oxidative damaged myocardial cells (H9c2), rhamnetin exposure led to the enrichment of upregulated genes in pathways such as the Adherens junction and Notch signaling pathway, while downregulated genes were associated with oxidative phosphorylation and cell cycle pathways. nih.gov

The inhibitory effects of rhamnetin on inflammatory cytokine production have been demonstrated in lipopolysaccharide (LPS)-stimulated mouse macrophages (RAW 264.7 cells), where it significantly reduced the release of interleukin-6 (IL-6) and nitric oxide (NO). nih.govnih.gov

Table 1: Effect of Rhamnetin on Inflammatory Markers in Cell Culture

| Cell Line | Stimulant | Marker Inhibited | Concentration | % Inhibition |

|---|---|---|---|---|

| RAW 264.7 | LPS | NO | 1 µM | 36.1% |

| RAW 264.7 | LPS | NO | 50 µM | ~95.7% |

| RAW 264.7 | LPS | IL-6 | 50 µM | >76.3% |

| RAW 264.7 | CRAB | NO | 3.1 µM | 22.3% |

| RAW 264.7 | CRAB | NO | 50 µM | 77.5% |

| RAW 264.7 | CRAB | IL-6 | 3.1 µM | 5.4% |

| RAW 264.7 | CRAB | IL-6 | 12.5 µM | 49.1% |

| RAW 264.7 | CRAB | IL-6 | 50 µM | 74.4% |

Data derived from studies on rhamnetin in various cell models. nih.gov

Impact of this compound on Gene Expression and Proteomic Profiles in Defined Biological Systems

The influence of rhamnetin on gene and protein expression has been explored in several studies, highlighting its regulatory role in cellular processes. In a study using microarray analysis on H9c2 cardiomyocytes, rhamnetin treatment resulted in the differential expression of a large number of genes. A total of 703 genes were upregulated and 749 were downregulated. nih.gov The upregulated genes were primarily associated with adherens junction, Notch signaling, and focal adhesion pathways. nih.gov Conversely, the downregulated genes were mainly involved in pathways related to oxidative phosphorylation, disease, cell cycle, and metabolism. nih.gov

In rat brain astrocytes, rhamnetin was found to inhibit the expression of MMP-9 at both the protein and mRNA levels. mdpi.com Furthermore, studies on B16 murine melanoma cells showed that rhamnetin could suppress key pro-inflammatory mediators like PGE2 and TXB2. ebi.ac.uk Research on human ovarian cancer cells (SKOV3) has suggested that rhamnetin can arrest the cell cycle by inhibiting histone deacetylase 2 protein. researchgate.net

Analysis of this compound Internalization and Intracellular Distribution Mechanisms

Specific studies detailing the internalization and intracellular distribution of this compound are not available. However, research on flavonoids in general provides some insights. The cellular uptake of flavonoids can occur through passive diffusion or be mediated by transporters. pharmaexcipients.com For instance, the uptake of various forms of vitamin D, which share some structural similarities with flavonoids, by human intestinal Caco-2 cells has been shown to be enhanced by lysophosphatidylcholine. mdpi.com The specific mechanisms governing the entry of rhamnetin and its deuterated form into cells and their subsequent localization within subcellular compartments remain to be fully elucidated.

Investigation of Antioxidant, Anti-inflammatory, or Other Mechanistic Effects in Isolated Biological Systems

Rhamnetin has demonstrated significant antioxidant and anti-inflammatory properties in a variety of in vitro models. researchgate.net Its antioxidant activity is attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. ontosight.ai Studies have shown that rhamnetin can inhibit oxidative stress by reducing the concentration of free radicals and increasing the expression of antioxidant enzymes.

The anti-inflammatory effects of rhamnetin are well-documented. It has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IL-6 in various models. nih.govnih.gov In lipopolysaccharide-stimulated macrophages, rhamnetin was a potent inhibitor of nitric oxide and IL-6 production. nih.govnih.gov Furthermore, rhamnetin has been found to suppress the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2). ebi.ac.uk Research has also indicated that rhamnetin may exert its anti-inflammatory effects by inhibiting the NLRP3 inflammasome.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Rhamnetin |

| Isorhamnetin |

| Quercetin (B1663063) |

| Interleukin-6 (IL-6) |

| Nitric Oxide (NO) |

| Bradykinin |

| Matrix metalloproteinase-9 (MMP-9) |

| Prostaglandin E2 (PGE2) |

| Thromboxane B2 (TXB2) |

| Tumor necrosis factor-alpha (TNF-α) |

| Lysophosphatidylcholine |

Preclinical in Vivo Mechanistic and Pharmacological Studies of Rhamnetin D3 in Animal Models

Evaluation of Rhamnetin-d3 in Preclinical Disease Models: Focus on Mechanistic Pathways and Biological Outcomes

This compound, a deuterated analog of the naturally occurring flavonoid Rhamnetin (B192265), is utilized in preclinical research primarily as a metabolic tracer to investigate the in vivo behavior of its non-deuterated counterpart. The biological activities observed for Rhamnetin in animal models are therefore considered indicative of the expected effects of this compound. Preclinical studies on Rhamnetin have explored its efficacy in various disease models, particularly those involving inflammation and oxidative stress.

In a mouse model of sepsis induced by carbapenem-resistant Acinetobacter baumannii (CRAB), Rhamnetin demonstrated significant therapeutic potential. nih.gov Its administration led to a marked reduction in the bacterial load in organs such as the lungs, liver, and kidneys. nih.gov Mechanistically, this was accompanied by the downregulation of pro-inflammatory cytokines. nih.gov Specifically, in a mouse model of E. coli-induced sepsis, Rhamnetin treatment decreased TNF-α and IL-6 levels in lung lysate by 51.8% and 67.7%, respectively. nih.gov Similarly, in a CRAB-induced sepsis model, Rhamnetin injection reduced TNF-α by 93.2% and IL-6 by 84.5%. nih.gov These findings highlight the compound's ability to modulate critical inflammatory pathways to achieve its therapeutic effect. nih.gov

The anti-inflammatory and antioxidant properties of Rhamnetin have also been noted in the context of metabolic diseases and neuroinflammation. frontiersin.orgnih.gov Studies suggest its effectiveness against steatohepatitis by leveraging its antioxidative properties. frontiersin.org In models of neuroinflammation, Rhamnetin has been shown to attenuate inflammatory responses in rat brain astrocytes, suggesting a protective role in the central nervous system. nih.gov

The table below summarizes the findings from preclinical disease models for Rhamnetin, which informs the potential applications of this compound as a research tool.

| Disease Model | Animal Model | Key Mechanistic Pathways | Biological Outcomes |

| Sepsis | Mouse (CRAB- and E. coli-induced) | Inhibition of pro-inflammatory cytokine release (TNF-α, IL-6, Nitric Oxide). nih.gov | Reduced bacterial burden in organs, alleviation of lung damage, decreased systemic inflammation. nih.gov |

| Neuroinflammation | Rat (Brain Astrocytes) | Inhibition of PKCδ/NOX/ROS/ERK1/2 and NF-κB signaling. nih.gov | Attenuation of MMP-9 expression and cell migration. nih.gov |

| Metabolic Disease | Animal Models | Enhancement of antioxidant enzyme expression. frontiersin.org | Effective against steatohepatitis. frontiersin.org |

| Parasitic Disease | Mouse | Not fully elucidated in vivo. | Appeared to ameliorate parasitic infections (Trypanosoma). asm.org |

Elucidation of Biological Targets and Downstream Signaling Networks in Animal Tissues

The pharmacological effects of Rhamnetin, and by extension this compound, are mediated through its interaction with specific biological targets and the modulation of their downstream signaling networks. In vivo and in silico studies have identified several key proteins and pathways that are directly influenced by the compound.

A primary mechanism of action is the inhibition of inflammatory signaling cascades. In a mouse model of CRAB-induced sepsis, Rhamnetin was shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.com This upstream inhibition prevents the subsequent activation of downstream inflammatory responses. mdpi.com Further downstream, Rhamnetin has been found to downregulate the phosphorylation of the MAPK signaling pathway, including p38 and ERK, which are crucial for the production of pro-inflammatory cytokines. mdpi.com This inhibition helps prevent the excessive cytokine storm associated with severe sepsis. mdpi.com

In rat brain astrocytes, Rhamnetin was demonstrated to block bradykinin-induced responses by targeting a complex pathway involving Protein Kinase Cδ (PKCδ), NADPH oxidase (NOX), and subsequent reactive oxygen species (ROS) generation, ultimately suppressing ERK1/2 and NF-κB activation. nih.gov Molecular docking studies have further predicted interactions between Rhamnetin and key signaling proteins such as PIK3CG, AKT1, and PTGS2 (COX-2), suggesting its modulatory role in the PI3K/AKT pathway, which is critical for cell survival and proliferation. researchgate.netmdpi.com

In the context of CRAB-induced cell death in murine macrophages, Rhamnetin treatment significantly decreased the expression of cleaved PARP-1, cleaved caspase-3, and cleaved caspase-1, indicating its ability to inhibit both apoptosis and pyroptosis signaling pathways in animal-derived cells. mdpi.com

The table below details the identified molecular targets and the signaling networks they regulate.

| Biological Target | Downstream Signaling Network | Animal Tissue/Cell Model |

| TLR4 | TLR4 Signaling Cascade | Mouse (Sepsis Model) mdpi.com |

| MAPK (p38, ERK) | MAPK/p38, MAPK/ERK Pathways | Mouse (Sepsis Model), Human Lung Fibroblasts mdpi.com |

| PKCδ / NADPH Oxidase | PKCδ/NOX/ROS/ERK1/2/NF-κB Pathway | Rat Brain Astrocytes nih.gov |

| PIK3CG, AKT1 | PI3K/AKT Signaling Pathway | In Silico Models researchgate.net |

| Caspase-1, -3, PARP-1 | Apoptosis & Pyroptosis Pathways | Murine Macrophages mdpi.com |

Assessment of this compound Distribution and Accumulation in Specific Organs using Deuterium (B1214612) Tracing

This compound is specifically designed for use in metabolic and pharmacokinetic studies as an internal standard or tracer. The "d3" designation signifies the replacement of three hydrogen atoms with deuterium, typically at the methoxy (B1213986) group (-OCH3) to form a trideuteriomethoxy group (-OCD3). This isotopic labeling provides a distinct mass signature, allowing for highly sensitive and specific quantification via mass spectrometry, distinguishing it from its endogenous, non-deuterated counterpart.

The use of deuterium tracing with this compound would be the definitive method to quantify its presence, persistence, and metabolite formation in these and other tissues, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Mechanistic Analysis of this compound versus Non-Deuterated Rhamnetin in In Vivo Systems

A direct comparative in vivo mechanistic study between this compound and non-deuterated Rhamnetin is not available in the provided search results. The primary difference between the two compounds lies in the isotopic labeling, which is not expected to alter the fundamental pharmacological mechanism of action. this compound is presumed to interact with the same biological targets, such as TLR4, MAPK, and PI3K/AKT, as Rhamnetin. mdpi.commdpi.comresearchgate.net

However, the deuteration is hypothesized to introduce a significant difference in their metabolic stability, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the deuteration in this compound is typically at the methoxy group, this modification is expected to slow the rate of cytochrome P450-mediated O-demethylation, a common phase I metabolic pathway for flavonoids.

This metabolic stabilization could lead to several pharmacokinetic differences in an in vivo system:

Increased Half-Life: By slowing its metabolic breakdown, this compound may exhibit a longer plasma half-life compared to Rhamnetin, which is known to undergo rapid metabolism.

Enhanced Bioavailability: A reduced rate of first-pass metabolism in the liver could lead to higher systemic exposure of the parent compound.

While these differences are theoretically expected, they must be confirmed by direct comparative pharmacokinetic studies in animal models. The table below summarizes the theoretical comparison based on the principles of deuteration.

| Feature | This compound | Non-Deuterated Rhamnetin |

| Mechanism of Action | Expected to be identical (e.g., anti-inflammatory, antioxidant). | Acts via modulation of TLR4, MAPK, NF-κB pathways. nih.govmdpi.com |

| Metabolic Pathway | Slower P450-mediated O-demethylation is hypothesized. | Undergoes rapid Phase I metabolism (O-demethylation). |

| Pharmacokinetics | Potentially longer plasma half-life and higher bioavailability are hypothesized. | Shorter plasma half-life reported in preclinical models. |

| Primary Use | Metabolic tracer and internal standard for quantitative analysis. | Therapeutic agent studied for its pharmacological effects. nih.govnih.gov |

Pharmacokinetic and Metabolic Fate Investigations of Rhamnetin D3 Utilizing Stable Isotope Tracers in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of Rhamnetin-d3 using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating the ADME properties of a compound. nih.gov The introduction of deuterium into the this compound molecule, typically at the methoxy (B1213986) group, provides a unique mass signature that can be easily distinguished from the endogenous, non-labeled rhamnetin (B192265) by mass spectrometry. This allows for the accurate quantification and tracking of the administered compound as it moves through the body. assumption.edu

The primary advantage of using this compound is the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. assumption.edu This can lead to a decreased rate of metabolism, particularly for reactions involving the cleavage of this bond, such as those mediated by cytochrome P450 enzymes. assumption.eduscienceopen.com Consequently, deuteration can enhance the metabolic stability of the compound, potentially leading to a longer plasma half-life and increased exposure. assumption.edu In preclinical studies, this enhanced stability allows for more prolonged tracking of the compound and its effects.

ADME studies involving this compound in animal models would track its journey from the point of administration. Following absorption, the distribution of this compound and its deuterated metabolites throughout various tissues and organs would be monitored. The metabolism section would detail the biotransformation of the parent compound into various metabolites. Finally, the excretion pathways, whether through urine, feces, or other routes, would be identified, providing a complete picture of the compound's fate in the body.

Identification and Structural Characterization of this compound Metabolites through Advanced Mass Spectrometry

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are indispensable for the identification and structural characterization of drug metabolites. In the case of this compound, the deuterium label serves as a clear marker to distinguish its metabolites from endogenous molecules. nih.gov

The process begins with the separation of metabolites from biological samples (such as plasma, urine, or tissue homogenates) using liquid chromatography. The separated compounds are then introduced into the mass spectrometer. High-resolution mass spectrometry can provide the exact mass of the parent ion and its fragments, aiding in the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) is then employed for structural elucidation. nih.gov In this technique, the parent ion of a potential metabolite is isolated and fragmented. The resulting fragmentation pattern provides crucial information about the structure of the metabolite. By comparing the fragmentation pattern of a deuterated metabolite with that of the non-deuterated analog, the site of metabolic modification can often be pinpointed. For example, a mass shift in a fragment ion containing the deuterium label would indicate that the modification occurred elsewhere on the molecule. Conversely, the absence of the deuterium label in a fragment would suggest that the modification happened at or near the site of deuteration. The use of deuterium oxide (D2O) as a sheath liquid in LC-MS experiments can also help determine the number of exchangeable hydrogens in a metabolite, further aiding in its structural characterization. nih.gov

Common fragmentation patterns for flavonoids like rhamnetin involve losses of small molecules such as methyl (CH3), water (H2O), and carbon monoxide (CO) groups. researchgate.net

Investigation of Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450s, Conjugation) Involved in this compound Biotransformation

The biotransformation of flavonoids like rhamnetin, and by extension this compound, is primarily carried out by two major enzyme systems: Phase I and Phase II metabolism.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, which introduce or expose functional groups on the parent compound. nih.gov The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are the main drivers of Phase I metabolism for a vast number of xenobiotics, including flavonoids. nih.govnih.gov For rhamnetin, a key metabolic pathway is demethylation, a reaction often mediated by CYP enzymes. The deuteration at the methoxy group in this compound is hypothesized to slow down this P450-mediated demethylation due to the kinetic isotope effect. scienceopen.com Other Phase I reactions that could be involved include hydroxylation. mdpi.com

Phase II Metabolism: Following Phase I, the modified compounds, or sometimes the parent compound directly, undergo conjugation reactions. These reactions involve the addition of endogenous polar molecules, which increases their water solubility and facilitates their excretion from the body. unibo.it Common conjugation reactions for flavonoids include:

Glucuronidation: The addition of glucuronic acid.

Sulfation: The addition of a sulfate (B86663) group.

Methylation: The addition of a methyl group. unibo.it

These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The resulting conjugated metabolites are more readily eliminated from the body.

Role of the Gut Microbiota in the Metabolism and Bioavailability of this compound in Preclinical Settings

The gut microbiota plays a significant role in the metabolism and bioavailability of many dietary compounds, including flavonoids. mdpi.comnih.gov A substantial portion of ingested flavonoids are not absorbed in the small intestine and reach the colon, where they are subjected to extensive metabolism by the resident microbial communities. mdpi.comfrontiersin.org

The gut microbiota possesses a diverse array of enzymes, such as β-glucosidases, α-rhamnosidases, and β-glucuronidases, that can act on flavonoid glycosides, cleaving off sugar moieties to release the aglycone (the non-sugar part). mdpi.com In the case of rhamnetin, which can exist as a glycoside (xanthorhamnin), the gut microbiota would first hydrolyze the glycosidic bond. wikipedia.org

The resulting aglycone, rhamnetin (or this compound in this context), can then undergo further biotransformation by the gut microbiota. These transformations can include:

C-ring cleavage: Breaking the central ring structure of the flavonoid.

Dehydroxylation: Removal of hydroxyl groups.

Demethylation: Removal of methyl groups. mdpi.com

Reduction and isomerization. mdpi.com

Quantitative Analysis of this compound and its Deuterated Metabolites in Various Biological Matrices

Accurate and sensitive quantitative analysis of this compound and its deuterated metabolites in biological matrices such as plasma, serum, urine, and tissue homogenates is essential for pharmacokinetic studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high selectivity and sensitivity. chromatographytoday.com

The use of a deuterated internal standard is a common practice in quantitative LC-MS/MS to ensure accuracy and precision. In the analysis of endogenous or non-labeled rhamnetin, this compound itself can serve as an ideal internal standard because it has nearly identical chemical and physical properties to the analyte but a different mass.

For the quantification of this compound and its metabolites, a different deuterated analog or a structurally similar compound would be used as the internal standard. The method involves creating a calibration curve by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples can then be determined by measuring this peak area ratio and interpolating from the calibration curve.

The development of a robust LC-MS/MS method requires careful optimization of several parameters, including the chromatographic separation conditions (column type, mobile phase composition, and gradient), and the mass spectrometer settings (ionization mode, precursor and product ion selection, and collision energy).

Table of Analyte Properties for Quantitative Analysis:

Interactive Data Table

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion(s) (m/z) | Biological Matrix |

|---|---|---|---|

| Rhamnetin | 317.2 | 302.1, 273.1 | Plasma, Urine, Tissues |

| This compound | 320.2 | 305.1, 273.1 | Plasma, Urine, Tissues |

| Rhamnetin Glucuronide | 493.2 | 317.2 | Plasma, Urine |

| This compound Glucuronide | 496.2 | 320.2 | Plasma, Urine |

| Rhamnetin Sulfate | 397.2 | 317.2 | Plasma, Urine |

| This compound Sulfate | 400.2 | 320.2 | Plasma, Urine |

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

Biosynthetic Pathways of Rhamnetin and Potential for Engineered Deuterium Incorporation

Elucidation of Enzyme Systems and Gene Clusters Involved in Rhamnetin (B192265) Biosynthesis

Rhamnetin is a flavonoid, specifically a 7-O-methylated flavonol, derived from the general phenylpropanoid pathway. mdpi.com Its biosynthesis involves a series of enzymatic steps catalyzed by specific proteins whose corresponding genes are often clustered together in the plant genome. researchgate.netplos.orgmdpi.com The core pathway begins with the amino acid L-phenylalanine and proceeds through the formation of key intermediates to produce quercetin (B1663063), the direct precursor to rhamnetin.

The key enzymes involved in the biosynthesis of quercetin, the precursor to rhamnetin, are well-characterized and include:

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.com

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

Chalcone isomerase (CHI): Converts naringenin chalcone to its isomeric flavanone, naringenin.

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521). frontiersin.org

Flavonoid 3'-hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to yield dihydroquercetin.

Flavonol synthase (FLS): Oxidizes dihydroquercetin to form the flavonol quercetin. frontiersin.org

The final step in rhamnetin biosynthesis is the specific methylation of quercetin at the 7-hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT) . For instance, a study on poplar trees identified an O-methyltransferase capable of this conversion. nih.gov

The genes encoding these enzymes are often organized into biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net The co-localization of these genes facilitates their coordinated expression and regulation. Identifying and characterizing these clusters is a key strategy for understanding and engineering the biosynthesis of specific flavonoids. plos.orgnih.gov Transcriptome analysis under conditions that induce the production of the target metabolite can be an effective method for identifying the relevant BGCs. plos.org

| Enzyme | Abbreviation | Function in Rhamnetin Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Produces p-coumaric acid from cinnamic acid |

| 4-Coumarate:CoA ligase | 4CL | Forms p-coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol |

| Flavonoid 3'-hydroxylase | F3'H | Produces dihydroquercetin |

| Flavonol synthase | FLS | Synthesizes quercetin from dihydroquercetin |

| O-methyltransferase | OMT | Methylates quercetin to form rhamnetin |

Precursor Feeding Studies with Deuterium-Labeled Substrates for Rhamnetin Production

Precursor feeding is a common technique used to enhance the production of secondary metabolites and to introduce isotopic labels into target molecules. nih.govresearchgate.netmdpi.com In the context of Rhamnetin-d3 production, this involves supplying deuterium-labeled precursors to a biological system (e.g., plant cell cultures or engineered microbes) capable of rhamnetin biosynthesis. clearsynth.com

The choice of labeled precursor determines the position and extent of deuterium (B1214612) incorporation. For example, feeding a culture with deuterated L-phenylalanine (e.g., L-phenylalanine-d8) would be expected to incorporate deuterium atoms into the aromatic rings of the resulting rhamnetin molecule. This approach has been used to stimulate the production of various flavonoids and other phenylpropanoids. nih.govresearchgate.net

Another strategy involves using simpler deuterated molecules that are incorporated into the building blocks of the pathway. For instance, deuterated water (D₂O) can serve as a source of deuterium that gets incorporated during various enzymatic steps. nih.gov Studies on other flavonoids like catechin (B1668976) and epicatechin have shown that H/D exchange can occur on the A-ring at positions C(6) and C(8) when dissolved in D₂O. nih.gov Similarly, feeding with deuterated acetate (B1210297) could lead to deuterium incorporation into the A-ring of the flavonoid skeleton, as malonyl-CoA is derived from acetyl-CoA. researchgate.net

| Deuterium-Labeled Precursor | Potential Site of Deuterium Incorporation in Rhamnetin | Rationale |

| L-Phenylalanine-d8 | Aromatic Rings (A and B) | Phenylalanine is the primary precursor for the entire C6-C3-C6 flavonoid skeleton. |

| Acetic Acid-d4 | A-Ring | Acetate is a precursor to acetyl-CoA, which is carboxylated to form malonyl-CoA, the building block for the A-ring. |

| Deuterated Water (D₂O) | Various positions, especially C-H bonds subject to enzymatic exchange or enolization. | Can be a general source of deuterium for various metabolic pathways. researchgate.net |

| Methionine-d3 (as S-adenosyl methionine-d3) | 7-methoxy group | S-adenosyl methionine (SAM) is the methyl donor for the final O-methylation step. |

Strategies for Metabolic Engineering of Microorganisms or Plant Systems for Enhanced this compound Yield

Metabolic engineering offers powerful tools to enhance the production of desired compounds like this compound in both microbial and plant systems. frontiersin.orgnih.govfloramare.denih.gov The primary goal is to redirect metabolic flux towards the target molecule and to efficiently incorporate the deuterium label.

In Microorganisms (e.g., E. coli, S. cerevisiae): Microbial hosts are attractive platforms for producing flavonoids due to their rapid growth and amenability to genetic manipulation. mdpi.com The strategy involves introducing the entire biosynthetic pathway for rhamnetin into the host organism. frontiersin.orgnih.gov

Pathway Reconstruction: This involves co-expressing all the necessary genes (PAL, C4H, 4CL, CHS, CHI, F3H, F3'H, FLS, and a specific OMT) from plant sources in the microbial host. frontiersin.orgnih.gov

Precursor Supply Enhancement: The production of flavonoids is often limited by the availability of precursors like malonyl-CoA and p-coumaroyl-CoA. mdpi.com Engineering the host's central metabolism to overproduce these precursors is a critical step.

Optimization of Enzyme Expression: Fine-tuning the expression levels of each pathway enzyme can help to avoid the accumulation of inhibitory intermediates and balance the metabolic flux.

Deuterated Precursor Feeding: The engineered microbial system can be cultured in a medium supplemented with deuterium-labeled precursors (e.g., deuterated phenylalanine or acetate) to produce this compound. clearsynth.com

In Plant Systems (e.g., Hairy Root Cultures, Transgenic Plants): Engineering the native plant systems or related cell cultures can also enhance yields. frontiersin.orgmdpi.comnih.govresearchgate.net

Suppression of Competing Pathways: Using techniques like RNA interference (RNAi) or CRISPR/Cas9 to down-regulate genes of competing metabolic pathways can redirect precursors towards rhamnetin synthesis. floramare.denih.gov

Elicitation and Optimized Growth Conditions: The production of secondary metabolites can be stimulated by applying elicitors (e.g., methyl jasmonate) or by optimizing culture conditions such as light and nutrient availability. nih.gov

Cultivation in Deuterated Media: Growing plant cells or tissues in media containing D₂O or other deuterated substrates can lead to the in vivo production of this compound.

| Strategy | Approach | Target System | Expected Outcome |

| Pathway Reconstruction | Heterologous expression of all biosynthetic genes | Microorganisms | De novo synthesis of rhamnetin from simple carbon sources. |

| Precursor Engineering | Upregulate pathways for malonyl-CoA and aromatic amino acids | Microorganisms | Increased availability of building blocks for flavonoid synthesis. mdpi.com |

| Gene Overexpression | Overexpress rate-limiting enzymes (e.g., CHS, OMT) or transcription factors | Plants, Microorganisms | Increased metabolic flux towards rhamnetin. nih.gov |

| Suppression of Competing Pathways | Use RNAi or CRISPR to down-regulate branches leading to other metabolites | Plants | Redirection of precursors to the rhamnetin pathway. floramare.de |

| Precursor Feeding | Supplement culture medium with deuterium-labeled substrates | Plants, Microorganisms | Incorporation of deuterium into the rhamnetin molecule. nih.gov |

Mechanistic Enzymology of Deuterium-Incorporating Steps in Flavonoid Biosynthesis

Understanding the reaction mechanisms of the enzymes in the flavonoid pathway is crucial for predicting and controlling the incorporation of deuterium. The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is slowed if the C-H bond is broken in the rate-determining step. chem-station.com

O-Methyltransferase (OMT) and Deuterated SAM: The final step of rhamnetin biosynthesis, the methylation of quercetin, is a prime target for specific deuterium labeling. The reaction involves the transfer of a methyl group from S-adenosyl methionine (SAM) to the 7-hydroxyl group of quercetin. By providing a deuterated methyl donor, such as SAM with a trideuterated methyl group (SAM-d3), it is possible to produce rhamnetin with a deuterated methoxy (B1213986) group (this compound). This approach is highly specific and is a common strategy in drug development to alter metabolic profiles. nih.gov

H/D Exchange Reactions: Some enzymatic reactions may involve the abstraction of a proton, leading to an intermediate that can be quenched by a deuteron (B1233211) from the solvent (D₂O). For example, the reactions catalyzed by isomerases or those involving enolate intermediates could potentially incorporate deuterium. nih.govnih.gov

Reductases and Deuterated Cofactors: Enzymes like dihydroflavonol 4-reductase (DFR), which is part of a related branch of the pathway, use NADPH as a cofactor. mdpi.com If the biosynthesis is carried out in a system where the NADPH pool is deuterated, deuterium could be incorporated during the reduction step.

Probing Mechanisms with Fluorinated Substrates: While not directly related to deuterium incorporation, the use of fluorinated substrate analogues can help elucidate enzyme mechanisms. researchgate.net The strong electron-withdrawing nature of fluorine can destabilize cationic intermediates, providing insights into whether a reaction proceeds via a carbanion, carbocation, or radical mechanism. This knowledge can then inform strategies for deuterium labeling.

The study of H/D exchange processes in flavonoids has shown that non-enzymatic exchange can also occur, particularly on the A-ring under neutral or acidic conditions in deuterated solvents, although this process is typically slow. nih.gov However, enzyme-catalyzed steps provide a much more specific and efficient route for targeted deuterium incorporation.

Future Directions and Emerging Paradigms in Rhamnetin D3 Research

Integration of Rhamnetin (B192265) with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of advanced "omics" technologies, such as metabolomics and proteomics, represents a significant frontier in understanding the systemic effects of Rhamnetin. While metabolomics has been employed to identify anticancer metabolites from various medicinal plants, its specific application to delineate the global metabolic changes induced by Rhamnetin is an emerging area. mdpi.com

Future research will likely leverage these technologies to:

Identify Biomarkers of Efficacy: Metabolomics and proteomics can identify specific molecular fingerprints in cells or tissues that indicate a positive response to Rhamnetin, paving the way for personalized medicine.

Uncover Off-Target Effects: A systemic analysis can reveal unintended molecular interactions, providing a more comprehensive understanding of Rhamnetin's biological activity.

Elucidate Metabolic Fate: Untargeted metabolomics can track the biotransformation of Rhamnetin within biological systems, identifying novel metabolites and their potential bioactivities. bohrium.com

In such studies, Rhamnetin-d3 would be an indispensable tool, serving as a stable isotope-labeled internal standard to ensure accurate quantification of the parent compound and its metabolites in complex biological matrices.

Development of Rhamnetin as a Molecular Probe for Specific Biological Targets

The identification of specific protein targets for Rhamnetin has opened the door for its development as a molecular probe. A molecular probe is a specialized molecule used to study other molecules or structures. Research has demonstrated that Rhamnetin binds with good affinity to several key signaling proteins, making it a valuable scaffold for designing probes to investigate the function and regulation of these targets.

Key biological targets identified for Rhamnetin include:

Histone Deacetylase 2 (HDAC2): Rhamnetin has been shown to inhibit HDAC2, a protein implicated in the progression of human ovarian cancer. nih.gov This interaction leads to cell cycle arrest and apoptosis, highlighting HDAC2 as a promising therapeutic target. nih.govresearchgate.net

Mitogen-Activated Protein Kinases (MAPKs): Rhamnetin can bind to c-Jun N-terminal kinase 1 (JNK1) and p38 MAPK. nih.gov These kinases are central to inflammatory signaling pathways. nih.govnih.gov

Secretory Phospholipase A2 (sPLA2): This enzyme plays a crucial role in acute inflammation, and Rhamnetin has been shown to inhibit its activity. nih.gov

By modifying the Rhamnetin structure with fluorescent tags or other reporters, researchers could create powerful tools to visualize and quantify the activity of these target proteins within living cells.

Computational Modeling and Molecular Dynamics Simulations of Rhamnetin Interactions with Biological Macromolecules

Computational modeling and molecular dynamics (MD) simulations have provided profound, atom-level insights into how Rhamnetin interacts with its biological targets. mdpi.com These in-silico techniques are crucial for rational drug design and for understanding the structural basis of Rhamnetin's activity. nih.govacs.org

MD simulations analyze the physical movements of atoms and molecules over time, revealing the stability of the Rhamnetin-protein complex. Key parameters evaluated in these simulations include:

Root Mean Square Deviation (RMSD): Measures the structural stability of the complex. Lower, stable RMSD values indicate a consistent binding mode. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein upon Rhamnetin binding. mdpi.comresearchgate.net

Radius of Gyration (Rg): Measures the compactness of the protein-ligand complex. researchgate.net

Binding Free Energy: Calculates the energetic favorability of the interaction, with lower values suggesting stronger binding.

| Target Protein | Simulation Duration | Key Findings | Reference |

| HDAC2 | Not Specified | Rhamnetin forms a stable binding interaction within the protein's binding site cavity. | nih.gov |

| JNK1 | Not Specified | Binds with high affinity (9.7 x 10⁸ M⁻¹), with interactions involving the 3'-, 4'-, and 5-hydroxy groups. | nih.gov |

| p38 MAPK | Not Specified | Binds with good affinity (2.31 x 10⁷ M⁻¹), utilizing the same key hydroxyl groups as in JNK1 binding. | nih.gov |

| SHP-1 | 200 ns | Exhibits larger RMSF peaks compared to other flavonoids, suggesting it induces greater flexibility in the protein. | researchgate.net |

| uPA | Not Specified | Forms a stable complex with lower binding energy compared to quercetin (B1663063). | researchgate.net |

These computational studies consistently show that Rhamnetin forms stable and energetically favorable complexes with its target proteins, providing a solid foundation for further drug development. nih.govresearchgate.net

Exploration of Novel Therapeutic Research Areas Based on Rhamnetin Mechanistic Insights

The mechanistic insights gained from studying Rhamnetin's interactions with its molecular targets have illuminated several promising avenues for therapeutic research. The compound's ability to modulate key pathways in inflammation and cell proliferation underpins its potential in various disease contexts. researchgate.netnih.gov

| Mechanistic Insight | Potential Therapeutic Area | Description | References |

| HDAC2 Inhibition | Ovarian Cancer | By inhibiting HDAC2, Rhamnetin promotes apoptosis and halts the proliferation of human epithelial ovarian cancer cells. | nih.gov |

| MAPK Pathway Modulation | Inflammatory Diseases | Rhamnetin suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by acting on the p38, ERK, and JNK pathways. This could be beneficial for conditions like arthritis and pancreatitis. | nih.govnih.govresearchgate.net |

| TLR4 Signaling Inhibition | Sepsis | In models of sepsis induced by carbapenem-resistant Acinetobacter baumannii (CRAB), Rhamnetin reduces inflammation and organ damage by inhibiting the TLR4-mediated inflammatory signaling pathway. | nih.govmdpi.com |

| Antioxidant Activity | Oxidative Stress-Related Conditions | Rhamnetin reduces intracellular reactive oxygen species (ROS) generation, which could protect against cellular damage in a wide range of diseases. | mdpi.comdovepress.com |

These findings highlight Rhamnetin as a versatile lead compound with the potential to be developed into new therapies for cancer, sepsis, and various inflammatory disorders. nih.govnih.gov

Identification of Undiscovered Biological Pathways Influenced by Rhamnetin

While significant progress has been made, the full spectrum of biological pathways affected by Rhamnetin is likely not yet fully understood. Future research will focus on using unbiased, discovery-driven approaches to identify novel pathways and mechanisms of action.

Strategies for discovering new pathways include:

Global Omics Analysis: As mentioned in section 8.1, proteomics and metabolomics can provide a global snapshot of cellular changes after Rhamnetin treatment, pointing toward previously unknown affected pathways.

Genetic and Chemical Screens: High-throughput screening techniques can identify genes or other small molecules that either enhance or suppress the effects of Rhamnetin, thereby identifying components of the pathways in which it operates.

Network Pharmacology: This computational approach integrates information on drug targets, protein interactions, and disease networks to predict new mechanisms and therapeutic indications for a compound.

A key focus of this research will be to understand how Rhamnetin modulates complex signaling networks. For example, its demonstrated anti-inflammatory effects involve the downregulation of the MAPK and TLR4 signaling pathways, which in turn reduces the production of multiple pro-inflammatory cytokines and mediators. nih.govnih.govmdpi.com Further investigation into these and other interconnected pathways will broaden the range of potential applications for Rhamnetin and provide a more complete picture of its therapeutic potential. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.